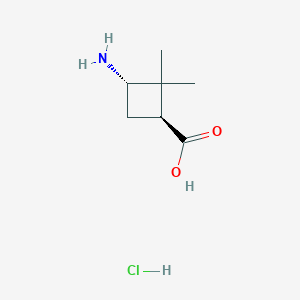
trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
説明
Trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride, often referred to as 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (ADCA), is an organic compound notable for its unique cyclobutane structure and the presence of both amino and carboxylic acid functional groups. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.
- Molecular Formula : C7H13NO2
- Molecular Weight : 143.18 g/mol
- Structure : The compound features a cyclobutane ring with an amino group and a carboxylic acid group attached.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group may participate in acid-base interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Biological Activities
Research indicates that ADCA exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that peptides incorporating ADCA demonstrate microbicidal activity against Leishmania parasites while having low cytotoxicity against human cells. This suggests its potential for use in drug delivery systems targeting specific infections.
- Enzyme Inhibition : ADCA has been investigated for its ability to inhibit certain enzymes, which may contribute to its therapeutic effects in various disease states. For instance, it may modulate enzymatic pathways involved in inflammation or infection processes.
- Therapeutic Applications : Ongoing research is exploring the compound's potential therapeutic applications, particularly in the treatment of diseases linked to enzyme dysregulation or microbial infections .
Case Study 1: Peptide Development
A study highlighted the incorporation of trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid into hybrid γ/γ-peptides. These peptides were shown to effectively deliver drugs like Doxorubicin to target cells while maintaining low toxicity levels. The conformational rigidity provided by ADCA was crucial in forming a cavity within the peptide structure that encapsulated the drug, enhancing its solubility and intracellular delivery.
Case Study 2: Enzyme Interaction
Research has demonstrated that ADCA can inhibit specific enzymes involved in viral replication processes. By disrupting these pathways, ADCA could potentially serve as a therapeutic agent against viruses such as Hepatitis B Virus (HBV), where modulation of viral capsid assembly is critical for reducing infectivity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid | Similar cyclobutane structure with a Boc-protected amino group | Potentially similar antimicrobial properties |
| 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride | Hydrochloride salt form | Different solubility and stability properties |
特性
IUPAC Name |
(1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDTZGADNNOTKS-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@@H]1N)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















